molecular formula C9H10ClN3S B11776439 3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine

3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine

Cat. No.: B11776439
M. Wt: 227.71 g/mol
InChI Key: KJFCYNMXFQUDDX-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine is a heterocyclic compound that features a unique combination of isothiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyrimidine with tert-butyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine is unique due to its specific combination of isothiazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

3-tert-butyl-4-chloro-[1,2]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C9H10ClN3S/c1-9(2,3)6-5-7(10)11-4-12-8(5)14-13-6/h4H,1-3H3

InChI Key

KJFCYNMXFQUDDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NSC2=C1C(=NC=N2)Cl

Origin of Product

United States

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